
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylbicyclo(420)octa-1,3,5-trien-7-yl)butanamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide typically involves a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction conditions often require an inert atmosphere, such as argon, and the use of dry solvents like tetrahydrofuran (THF). The process may involve Grignard reactions, where magnesium is used to form the Grignard reagent, which then reacts with dimethyldichlorosilane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-one
- ®-1-(3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)-N-methylmethanamine Hydrochloride
- Bicyclo(4.2.0)octa-1,3,5-trien-7-ol
Uniqueness
N-(3,5-Dimethylbicyclo(420)octa-1,3,5-trien-7-yl)butanamide is unique due to its specific bicyclic structure and the presence of both dimethyl and butanamide groups
Properties
CAS No. |
33213-03-5 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)butanamide |
InChI |
InChI=1S/C14H19NO/c1-4-5-13(16)15-12-8-11-7-9(2)6-10(3)14(11)12/h6-7,12H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
PXBXGZUVSPDXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CC2=CC(=CC(=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


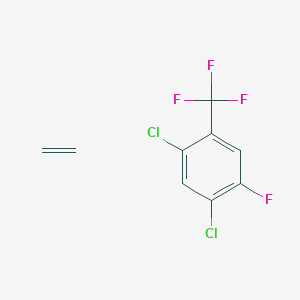
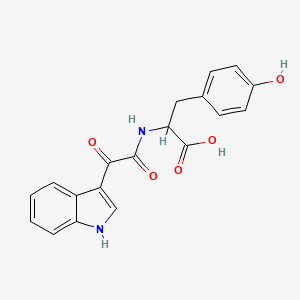
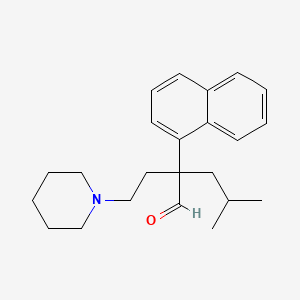

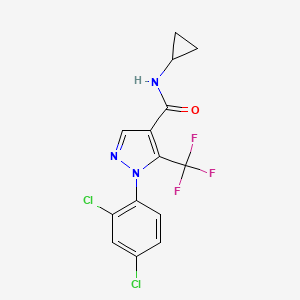
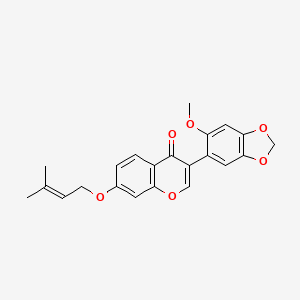
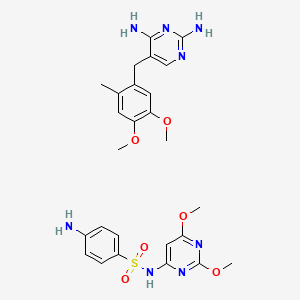
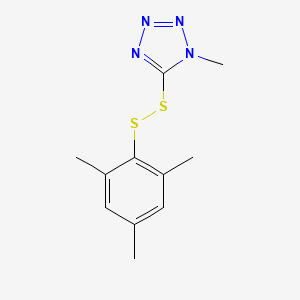
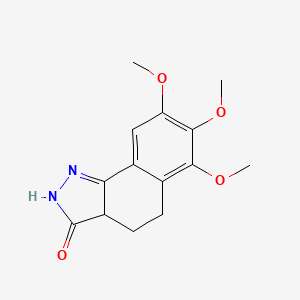

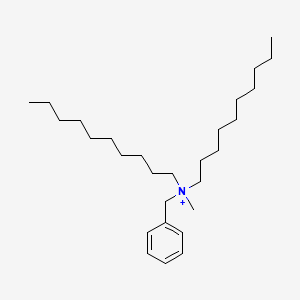

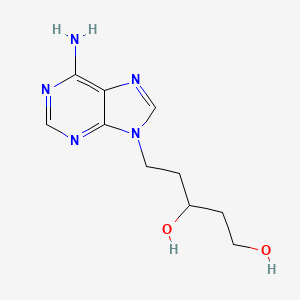
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
